molecular formula C8H13ClO B14624662 5-Chloro-2,2-dimethylhex-4-enal CAS No. 54814-21-0

5-Chloro-2,2-dimethylhex-4-enal

Cat. No.: B14624662
CAS No.: 54814-21-0
M. Wt: 160.64 g/mol
InChI Key: NZWQJJAKQIUJSO-UHFFFAOYSA-N
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Description

5-Chloro-2,2-dimethylhex-4-enal is an organic compound characterized by the presence of a chlorine atom, two methyl groups, and an aldehyde functional group attached to a hexene backbone. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2-dimethylhex-4-enal typically involves the chlorination of 2,2-dimethylhex-4-enal. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,2-dimethylhex-4-enal finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethylhex-4-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The chlorine atom and methyl groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2,2-Dimethylhex-4-enal: Lacks the chlorine atom, resulting in different reactivity and properties.

    5-Chloro-2,2-dimethylhexane: Saturated analog without the double bond and aldehyde group.

    5-Chloro-2,2-dimethylhex-4-enol: Alcohol derivative with different chemical behavior.

Uniqueness: 5-Chloro-2,2-dimethylhex-4-enal is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorine atom and the aldehyde group allows for a wide range of chemical transformations and interactions.

Properties

CAS No.

54814-21-0

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

5-chloro-2,2-dimethylhex-4-enal

InChI

InChI=1S/C8H13ClO/c1-7(9)4-5-8(2,3)6-10/h4,6H,5H2,1-3H3

InChI Key

NZWQJJAKQIUJSO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C)C=O)Cl

Origin of Product

United States

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